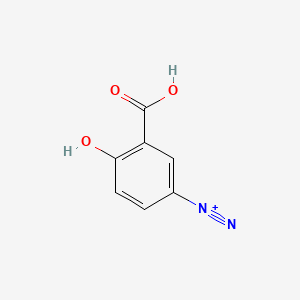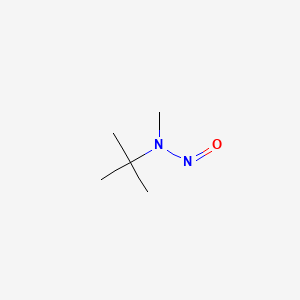
Koenimbine
Overview
Description
Synthesis Analysis
Koenimbine synthesis involves palladium(II)-catalyzed oxidative cyclization and Lewis acid-promoted annulation as key steps. These methods allow for the efficient synthesis of this compound along with other related alkaloids such as koenine, koenigine, and koenigicine. This approach demonstrates the versatility and potential for the synthesis of complex natural products (Schuster et al., 2015). Additionally, the hexadehydro-Diels-Alder (HDDA) reaction has been utilized for the de novo construction of the pyranocarbazole core, showcasing the innovation in synthetic strategies for complex molecules like this compound (Wang & Hoye, 2016).
Scientific Research Applications
1. Anticancer Properties
Koenimbine, derived from Murraya koenigii (L.) Spreng, demonstrates significant anticancer potential. Studies reveal its effects in inducing DNA damage, apoptosis, and modulation of heat shock proteins in various cancer cell lines, including HepG2 (liver cancer cells), HT-29 and SW48 (colon cancer cells), PC-3 (prostate cancer cells), and MCF7 (breast cancer cells). These findings suggest this compound's role in oxidative stress-induced cell death mechanisms and its potential as a chemotherapeutic agent.
- The Role of Oxidative Stress in this compound-Induced DNA Damage and Heat Shock Protein Modulation in HepG2 Cells (Hobani, 2016).
- Assessment of Anti-Cancer Effects of this compound on Colon Cancer Cells (Astaneh et al., 2020).
- Inhibition of Human Prostate Cancer (PC-3) Cells and Targeting of PC-3-Derived Prostate Cancer Stem Cells with Koenimbin (Kamalidehghan et al., 2018).
- Koenimbin, a Natural Dietary Compound of Murraya koenigii (L) Spreng: Inhibition of MCF7 Breast Cancer Cells (Ahmadipour et al., 2015).
2. Antimicrobial and Antidiarrheal Activities
This compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi, and has shown significant antidiarrheal activity. This highlights its potential in the treatment of infectious diseases and gastrointestinal disorders.
- Antimicrobial Activity of Carbazole Alkaloids from Murraya koenigii (L) Spreng Leaves (Shoeb et al., 2013).
- Antidiarrhoeal Activity of Carbazole Alkaloids from Murraya koenigii Spreng (Rutaceae) Seeds (Mandal et al., 2010).
3. Neuroprotective Effects
Research also suggests the neuroprotective potential of this compound, particularly in memory impairment and neuroinflammation. This underscores its possible application in neurodegenerative diseases and cognitive disorders.
- Mahanimbine-Induced Neuroprotection via Cholinergic System and Attenuated Amyloidogenesis as well as Neuroinflammation in Lipopolysaccharides-Induced Mice (Azahan et al., 2020).
Mechanism of Action
Target of Action
Koenimbine, a carbazole alkaloid isolated from Murraya koenigii (L.) Spreng, has been reported to interact with multiple targets. The primary targets of this compound include phosphatidylinositol 3 kinase (PI3K), protein kinase B (AKT), mammalian target of rapamycin (mTOR), and mitogen-activated protein kinase (MAPK) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Mode of Action
This compound interacts with its targets, leading to changes in cellular processes. For instance, it has been reported to induce apoptosis through the intrinsic signaling pathway and suppression of the translocation of cytoplasmic NF-κB into the nucleus . This interaction results in changes in cell growth and survival, contributing to its pharmacological effects.
Biochemical Pathways
This compound affects several biochemical pathways. It has been reported to regulate multiple signaling pathways, including the PI3K/AKT, mTOR, and MAPK pathways . These pathways are involved in various cellular processes, including cell growth, proliferation, and survival. By interacting with these pathways, this compound can exert its pharmacological effects.
Pharmacokinetics
It is known to be an extremely weak basic compound, which may influence its bioavailability
Result of Action
This compound has been reported to have multiple pharmacological effects, including antioxidant, antidiabetic, anti-inflammatory, antitumor, and neuroprotective activities . At the molecular level, it induces DNA damage and increases the levels of reactive oxygen species (ROS) in cells . At the cellular level, it has been shown to cause DNA strand breaks in HepG2 cells, probably through oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, varying climate, soil, and other geo-environmental conditions can affect the average elemental contents of Murraya koenigii, the plant from which this compound is derived . This could potentially influence the pharmacological activity of this compound.
Safety and Hazards
Future Directions
Koenimbine has shown promising therapeutic efficacy against different diseases like cancer, obesity, and diabetes when tested in different in vitro and in vivo models . Future research could focus on further exploring these therapeutic potentials and developing standardized herbal formulations containing this compound .
properties
IUPAC Name |
8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-11-9-15-14-10-12(21-4)5-6-16(14)20-17(15)13-7-8-19(2,3)22-18(11)13/h5-10,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSERHKINMDLESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C2C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175317 | |
| Record name | Pyrano(3,2-a)carbazole, 3,11-dihydro-8-methoxy-3,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Koenimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
21087-98-9 | |
| Record name | Koenimbine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21087-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrano(3,2-a)carbazole, 3,11-dihydro-8-methoxy-3,3,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021087989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Koenimbin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrano(3,2-a)carbazole, 3,11-dihydro-8-methoxy-3,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21087-98-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Koenimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 195 °C | |
| Record name | Koenimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B1215124.png)




![3,7,7,11,16,20,20-Heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B1215130.png)
![11-Hydroxy-17-(1-hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,8,10,14-pentamethyl-hexadecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B1215132.png)
![N-tert-butyl-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1215134.png)
![N-[2-(cyclohexylamino)-1-(2-furanyl)-2-oxoethyl]-N-(2-furanylmethyl)-2-furancarboxamide](/img/structure/B1215135.png)
![(2,4-Difluorophenyl)-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone](/img/structure/B1215137.png)
